[2,4'-Bipyridin]-4-ylboronic acid [2,4'-Bipyridin]-4-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18862238
InChI: InChI=1S/C10H9BN2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7,14-15H
SMILES:
Molecular Formula: C10H9BN2O2
Molecular Weight: 200.00 g/mol

[2,4'-Bipyridin]-4-ylboronic acid

CAS No.:

Cat. No.: VC18862238

Molecular Formula: C10H9BN2O2

Molecular Weight: 200.00 g/mol

* For research use only. Not for human or veterinary use.

[2,4'-Bipyridin]-4-ylboronic acid -

Specification

Molecular Formula C10H9BN2O2
Molecular Weight 200.00 g/mol
IUPAC Name (2-pyridin-4-ylpyridin-4-yl)boronic acid
Standard InChI InChI=1S/C10H9BN2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7,14-15H
Standard InChI Key OYYORYHCCOGCAR-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC=C1)C2=CC=NC=C2)(O)O

Introduction

Structural and Molecular Characteristics

The structure of [2,4'-Bipyridin]-4-ylboronic acid combines the electron-deficient nature of bipyridine with the reactivity of the boronic acid group. The bipyridine moiety consists of two pyridine rings connected by a single bond, with substituents at specific positions dictating its electronic and steric properties. The boronic acid group (B(OH)2-\text{B(OH)}_2) at the 4-position enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions .

Table 1: Key Molecular Data for [2,4'-Bipyridin]-4-ylboronic Acid

PropertyValue
Molecular FormulaC10H9BN2O2\text{C}_{10}\text{H}_{9}\text{BN}_{2}\text{O}_{2}
Molecular Weight200.00 g/mol
IUPAC Name(2-pyridin-4-ylpyridin-4-yl)boronic acid
CAS NumberNot publicly disclosed

Synthesis and Optimization

The synthesis of [2,4'-Bipyridin]-4-ylboronic acid primarily relies on the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples boronic acids with aryl halides. This method is favored for its efficiency and compatibility with diverse functional groups .

Synthetic Routes

A representative synthesis involves reacting 4-bromo-2,2'-bipyridine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) in a mixed solvent system . For instance, Zibaseresht et al. demonstrated the coupling of 4-bromo-2,2'-bipyridine (4) with [4-(2,2':6',2''-terpyridin-4'-yl)phenyl]boronic acid (9) to form a ditopic ligand, achieving yields exceeding 70% . This approach highlights the compound’s role in constructing supramolecular architectures.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

  • Catalyst loading: 1–5 mol% palladium.

  • Temperature: 80–100°C in refluxing tetrahydrofuran (THF) or dioxane.

  • Base selection: Carbonate or phosphate bases enhance transmetalation .
    In the cited work, the use of 1.5 equivalents of boronic acid derivative (5) with 4-bromo-2,2'-bipyridine (4) yielded the target ligand in 73% efficiency, demonstrating the method’s reproducibility .

Applications in Organic and Coordination Chemistry

[2,4'-Bipyridin]-4-ylboronic acid finds applications in two primary domains: cross-coupling reactions and metal coordination.

Cross-Coupling Reactions

The boronic acid group facilitates Suzuki-Miyaura couplings, enabling the construction of biaryl systems essential in pharmaceuticals and materials science. For example, the compound has been used to synthesize terpyridine-bipyridine hybrid ligands, which are pivotal in photoelectrochemical devices .

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals such as ruthenium(II) and iridium(III). These complexes are employed in:

  • Dye-sensitized solar cells (DSSCs): Enhancing electron transfer efficiency.

  • Catalysis: Serving as precursors for C–C bond-forming reactions.

Mechanistic Insights into Key Reactions

The Suzuki-Miyaura reaction mechanism involves three steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid group undergoes transmetalation with the palladium catalyst, transferring the aryl group to form a biaryl product . Computational studies suggest that electron-withdrawing groups on the bipyridine backbone accelerate the reaction by stabilizing the transition state.

Recent Research Advancements

Recent studies have focused on optimizing the compound’s synthetic accessibility and expanding its applications:

  • Green Chemistry: Substituting traditional solvents (e.g., THF) with water or ionic liquids to reduce environmental impact.

  • Photodynamic Therapy: Ru(II) complexes derived from [2,4'-Bipyridin]-4-ylboronic acid exhibit promising phototoxic effects against cancer cells.

Challenges and Future Directions

Despite its utility, challenges remain in large-scale synthesis and functional group compatibility. Future research may explore:

  • Heterogeneous Catalysis: Immobilizing palladium on supports to improve recyclability.

  • Bioconjugation: Developing biaryl probes for bioimaging applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator